molecular formula C13H14BBrF4O2 B14038588 2-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14038588
M. Wt: 368.96 g/mol
InChI Key: JVYOVEXYHZSPRQ-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a bromine, fluorine, and trifluoromethyl group on the phenyl ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above. The use of automated reactors and stringent quality control measures ensures the consistent production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with various aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

    Phenols: From oxidation reactions.

    Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

2-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: In the development of new drugs and active pharmaceutical ingredients (APIs).

    Agrochemicals: In the synthesis of herbicides and pesticides.

    Materials Science: In the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-6-picoline
  • 2-Bromo-3-fluoro-6-methylpyridine
  • 6-Bromo-3-fluoro-2-methylpyridine

Uniqueness

2-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a trifluoromethyl group. This combination of substituents enhances its reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C13H14BBrF4O2

Molecular Weight

368.96 g/mol

IUPAC Name

2-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H14BBrF4O2/c1-11(2)12(3,4)21-14(20-11)9-7(13(17,18)19)5-6-8(15)10(9)16/h5-6H,1-4H3

InChI Key

JVYOVEXYHZSPRQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)C(F)(F)F

Origin of Product

United States

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